molecular formula C26H20FN3O3S B2465515 2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-22-5

2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2465515
CAS No.: 893296-22-5
M. Wt: 473.52
InChI Key: KLOSFSRCJWTEMR-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” features a pyranobenzothiazine core fused with a pyran ring, substituted at positions 4 and 6 with a 4-fluorophenyl and 4-methylbenzyl group, respectively.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOSFSRCJWTEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic derivative belonging to the class of benzothiazine compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H18FN3O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a pyrano-benzothiazine core with various substituents that potentially influence its biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzothiazines exhibit significant antimicrobial properties. In a study evaluating various benzothiazine derivatives, compounds with fluorine substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of halogen atoms in the para position of the benzoyl moiety was correlated with increased antibacterial activity, suggesting that the fluorine atom in this compound may contribute positively to its efficacy against bacterial strains .

Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In silico studies and quantitative structure-activity relationship (QSAR) analyses indicated that certain structural features of benzothiazine derivatives enhance their inhibitory potency against AChE. The compound's specific interactions with the enzyme's active site could be further elucidated through molecular docking studies .

Cytotoxicity and Antiproliferative Effects

Preliminary studies have indicated that related benzothiazine derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds similar in structure to the target compound showed IC50 values in the micromolar range against solid tumor cells. This suggests that the target compound may also exhibit antiproliferative activity, warranting further investigation into its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

In an experimental setup involving synthesized benzothiazine derivatives, one particular derivative exhibited a minimum inhibitory concentration (MIC) of 0.00975 mg/mL against S. aureus. This finding highlights the potential of halogenated benzothiazines in developing new antibacterial agents .

Case Study 2: AChE Inhibition

A series of coumarin derivatives linked to similar structures were evaluated for their AChE inhibitory activity using Ellman's method. Among these compounds, several displayed nanomolar IC50 values, indicating strong inhibition comparable to established drugs like donepezil. This suggests that modifications leading to similar structures as the target compound could yield potent AChE inhibitors .

Research Findings Summary

The following table summarizes key biological activities associated with related benzothiazine derivatives:

Activity Type Findings Reference
AntimicrobialHigh activity against Gram-positive bacteria
Acetylcholinesterase InhibitionPotent inhibitors identified through QSAR analysis
CytotoxicityIC50 values in micromolar range against cancer cell lines

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives, including this compound. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms of action often involve:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

Case Study : A derivative of this compound demonstrated potent activity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. The presence of fluorine in its structure is believed to enhance its bioactivity.

  • Bacterial and Fungal Activity : Studies have shown effectiveness against both bacterial and fungal strains.

Case Study : A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts.

Anti-inflammatory Effects

Research indicates that benzothiazine derivatives possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism of Action : The compound modulates inflammatory pathways, potentially reducing inflammation markers in various models.

Research Finding : An analogous compound reduced inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Core Structure R6 Substituent R4 Substituent Functional Groups Reference
Target Compound Pyrano[3,2-c][2,1]benzothiazine 4-methylbenzyl 4-fluorophenyl Nitrile, Sulfone
6d () Pyrano[3,2-b]pyran 4-bromobenzyloxy 4-substituted phenyl Nitrile, ester, hydroxymethyl
MAO Inhibitors () Pyranobenzothiazine Benzyl or Methyl Phenyl Nitrile, sulfone
Compound Pyrano[3,2-c][2,1]benzothiazine 2-fluorobenzyl 4-fluorophenyl Nitrile, sulfone
Compound Pyrano[3,2-b]pyran Hydroxymethyl 4-fluorophenyl Benzyl ester, hydroxymethyl

Key Observations :

  • Core Diversity: The target compound shares the pyranobenzothiazine core with and analogs but differs from pyrano[3,2-b]pyran derivatives ( and ) in ring fusion and heteroatom arrangement.
  • Substituent Effects :
    • R6 : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk compared to bulky bromobenzyloxy () or polar hydroxymethyl () groups.
    • R4 : The 4-fluorophenyl group is conserved in and analogs, suggesting its role in electronic modulation via fluorine’s electronegativity.

Physicochemical Properties

Table 2: Physicochemical Data of Analogues

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Functional Groups Reference
6d () 214–216 2191 (C≡N), 1636 (C=O) Nitrile, ester
MAO Inhibitors () N/A Not reported Nitrile, sulfone
Compound N/A Not reported Benzyl ester, hydroxymethyl

Analysis :

  • The target compound’s nitrile group (~2190–2220 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) would dominate its IR spectrum, similar to and compounds.
  • Substituents like 4-methylbenzyl may lower melting points compared to bromobenzyloxy derivatives () due to reduced molecular symmetry and intermolecular forces.

Table 3: MAO Inhibition Profiles of Analogs

Compound MAO-A Inhibition MAO-B Inhibition Selectivity Reference
6d Potent Low MAO-A selective
7q Potent Low MAO-A selective
6h Low Potent MAO-B selective
7r Low Potent MAO-B selective
71 Moderate Moderate Dual inhibitor

Key Insights :

  • Substituent-Driven Selectivity : Benzyl groups at R6 (e.g., 6h, 7r) correlate with MAO-B inhibition, while methyl groups (e.g., 7q) favor MAO-A selectivity. The target compound’s 4-methylbenzyl may align with MAO-B selectivity but requires validation.
  • Fluorophenyl Role : The conserved 4-fluorophenyl group (shared with ) likely enhances binding affinity via hydrophobic and dipole interactions in enzyme active sites.

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